molecular formula C16H19N3O3S B2568136 N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide CAS No. 692746-24-0

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2568136
CAS No.: 692746-24-0
M. Wt: 333.41
InChI Key: KAHVFUHYXUGKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a synthetic compound featuring a pyridine-2-carboxamide core linked to a 4-diethylsulfamoylphenyl group.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-10-8-13(9-11-14)18-16(20)15-7-5-6-12-17-15/h5-12H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVFUHYXUGKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which serves as a precursor for the final compound. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under appropriate conditions to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide has been explored for its potential therapeutic properties:

  • Anticancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis through mitochondrial pathways, significantly inhibiting the growth of breast and lung cancer cells .
  • Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.

2. Enzyme Inhibition

The compound acts as an inhibitor for specific kinases involved in cancer progression. In vitro studies have demonstrated a dose-dependent response, indicating its potential for targeted cancer therapies .

3. Biological Probes

Due to its ability to interact with various molecular targets, this compound is being investigated as a biochemical probe in enzymatic studies. This application is crucial for understanding enzyme mechanisms and developing new therapeutic agents.

Case Studies

Study 1: Anticancer Activity
A study focused on the cytotoxic effects of various pyridine derivatives found that this compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study 2: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibits certain kinases involved in cancer progression. The inhibition was characterized by a dose-dependent response, indicating potential therapeutic applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain proteases or kinases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Structure : All compounds share the pyridine-2-carboxamide backbone, critical for hydrogen bonding via the amide and pyridine nitrogen .
  • Benzoylpiperazine (Compound 3b): Improves binding to NAMPT’s hydrophobic pocket, as seen in structural studies . Chlorophenyl Acryloyl (): Introduces π-π stacking and halogen bonding, critical for antiparasitic activity .

Biological Activity

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group that carries a diethylsulfamoyl functional group. The general structure can be summarized as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases or transcription factors, which could lead to alterations in cell proliferation and apoptosis.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that target the FOXM1 transcription factor have shown promise in reducing tumor cell proliferation. In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated that certain analogs inhibited FOXM1 expression, correlating with reduced cell viability .

CompoundIC50_{50} (µM)Mechanism of Action
This compoundTBDFOXM1 Inhibition
FDI-65.0FOXM1 Inhibition
Control (Inactive Compound 1)>50No activity

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies have shown significant activity against various bacterial strains, indicating a potential role in treating infections caused by resistant bacteria .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study involving structural modifications of compounds similar to this compound demonstrated that specific substitutions enhanced the inhibition of cancer cell lines. The presence of electron-withdrawing groups was crucial for increasing potency against FOXM1 .
  • Antimicrobial Efficacy : Research on derivatives revealed that some compounds exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, making them suitable candidates for further development as antibiotics .
  • Synergistic Effects : Combinations of this compound with existing antibiotics showed synergistic effects, enhancing overall antimicrobial efficacy while reducing required dosages .

Q & A

Q. What are the optimal synthetic routes for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and 4-(diethylsulfamoyl)aniline. Key steps include:
  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate.
  • Coupling : React with 4-(diethylsulfamoyl)aniline under inert atmosphere (N₂/Ar) at 0–25°C.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity validation requires HPLC (≥98% purity; C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyridine-carboxamide backbone and diethylsulfamoyl substituents.
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Cu-Kα radiation) resolves bond angles, dihedral angles, and hydrogen-bonding networks. Reference similar pyridine-carboxamide structures (e.g., imidazo[1,2-a]pyridine derivatives) for comparative analysis .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error).

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its biological activity, and how can they be identified?

  • Methodological Answer : Polymorphism can alter solubility, bioavailability, and target binding. To characterize:
  • Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions.
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to known polymorphs (e.g., Form I vs. Form II).
  • Solubility Assays : Test polymorphs in biorelevant media (e.g., PBS pH 7.4) to correlate form-specific dissolution rates with in vitro activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigate by:
  • Standardized Assays : Use identical cell lines (e.g., MRC-5 for cytotoxicity) and parasite strains (e.g., Trypanosoma brucei rhodesiense) across studies.
  • Orthogonal Validation : Confirm activity via fluorescence-based ATP assays and microscopy for parasite viability.
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodological Answer : Focus on substituent effects:
  • Pyridine Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase ATP pockets.
  • Sulfamoyl Group Tuning : Replace diethyl with cyclopropyl or trifluoroethyl to improve metabolic stability.
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to assess potency shifts.
    Tabulate SAR data (example):
Substituent (R)Kinase IC₅₀ (nM)Solubility (µg/mL)
Diethylsulfamoyl15012
Trifluoroethyl858
Cyclopropyl22025

Reference computational docking (e.g., AutoDock Vina) to validate binding modes .

Data Contradiction Analysis

Q. Why might computational predictions of solubility/logP diverge from experimental measurements?

  • Methodological Answer :
  • Force Field Limitations : Classical models (e.g., GAFF) may poorly predict sulfamoyl group solvation. Use quantum mechanical (QM) methods (e.g., COSMO-RS) for polar moieties.
  • Experimental Variability : Measure logP via shake-flask (octanol/water) in triplicate, accounting for pH (e.g., 7.4 vs. 2.0).
  • Aggregation Effects : Dynamic light scattering (DLS) identifies nanoaggregates that skew solubility data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.